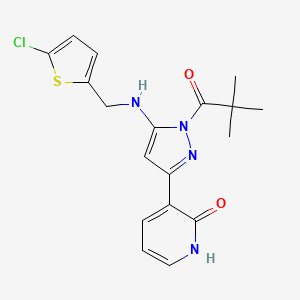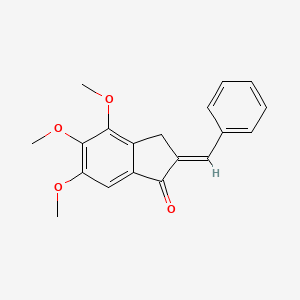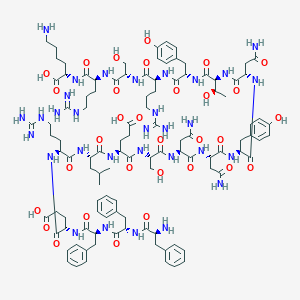
FGF basic (93-110) (human, bovine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FGF basic (93-110) (human, bovine) is a polypeptide derived from the fibroblast growth factor family. This compound is known for its role in various biological processes, including cell proliferation, differentiation, and wound healing. It is a segment of the larger fibroblast growth factor protein, specifically encompassing amino acids 93 to 110.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
FGF basic (93-110) (human, bovine) is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of FGF basic (93-110) (human, bovine) often involves recombinant DNA technology. This method includes:
Gene Cloning: The gene encoding the desired peptide is inserted into an expression vector.
Expression: The vector is introduced into a host organism, such as Escherichia coli, which produces the peptide.
Purification: The peptide is extracted and purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
FGF basic (93-110) (human, bovine) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Amino acid substitution during synthesis.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Oxidizing Agents: Hydrogen peroxide
Reducing Agents: Dithiothreitol (DTT)
Major Products
The major product of these reactions is the desired polypeptide, FGF basic (93-110) (human, bovine), with high purity and specific sequence integrity.
Applications De Recherche Scientifique
FGF basic (93-110) (human, bovine) has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a model for studying peptide interactions.
Biology: Plays a crucial role in cell signaling, proliferation, and differentiation studies.
Medicine: Investigated for its potential in wound healing, tissue regeneration, and angiogenesis.
Industry: Utilized in the development of therapeutic agents and as a research tool in drug discovery.
Mécanisme D'action
FGF basic (93-110) (human, bovine) exerts its effects by binding to fibroblast growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as proliferation and differentiation. The peptide’s interaction with heparin or heparan sulfate proteoglycans enhances its stability and activity.
Comparaison Avec Des Composés Similaires
FGF basic (93-110) (human, bovine) is unique due to its specific amino acid sequence and biological activity. Similar compounds include:
Fibroblast Growth Factor 1 (FGF-1): Another member of the fibroblast growth factor family with distinct biological functions.
Fibroblast Growth Factor 2 (FGF-2): Known for its role in angiogenesis and wound healing, similar to FGF basic (93-110).
Fibroblast Growth Factor 4 (FGF-4): Involved in embryonic development and cell differentiation.
FGF basic (93-110) (human, bovine) stands out due to its specific segment within the larger fibroblast growth factor protein, providing unique insights into peptide interactions and functions.
Propriétés
Formule moléculaire |
C107H155N31O31 |
|---|---|
Poids moléculaire |
2371.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C107H155N31O31/c1-55(2)44-71(129-89(153)66(26-16-42-120-106(115)116)122-91(155)68(36-38-84(147)148)126-94(158)73(47-59-22-11-6-12-23-59)130-96(160)72(46-58-20-9-5-10-21-58)128-87(151)64(109)45-57-18-7-4-8-19-57)93(157)125-69(37-39-85(149)150)92(156)137-80(54-140)102(166)134-77(51-82(111)145)99(163)132-76(50-81(110)144)98(162)131-74(48-60-28-32-62(142)33-29-60)97(161)133-78(52-83(112)146)100(164)138-86(56(3)141)103(167)135-75(49-61-30-34-63(143)35-31-61)95(159)123-67(27-17-43-121-107(117)118)90(154)136-79(53-139)101(165)124-65(25-15-41-119-105(113)114)88(152)127-70(104(168)169)24-13-14-40-108/h4-12,18-23,28-35,55-56,64-80,86,139-143H,13-17,24-27,36-54,108-109H2,1-3H3,(H2,110,144)(H2,111,145)(H2,112,146)(H,122,155)(H,123,159)(H,124,165)(H,125,157)(H,126,158)(H,127,152)(H,128,151)(H,129,153)(H,130,160)(H,131,162)(H,132,163)(H,133,161)(H,134,166)(H,135,167)(H,136,154)(H,137,156)(H,138,164)(H,147,148)(H,149,150)(H,168,169)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t56-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,86+/m1/s1 |
Clé InChI |
BUXAVRWFAUOCGJ-BOEHADHBSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
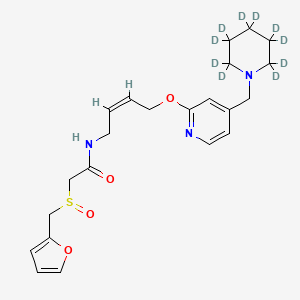
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)

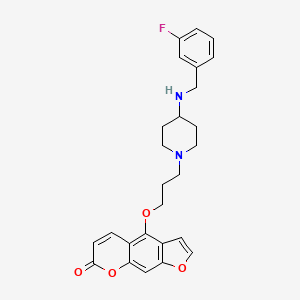
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)

